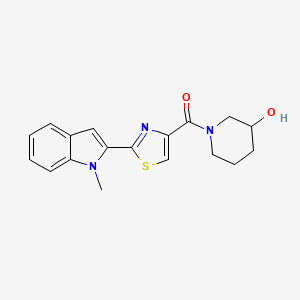

(3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone is a complex organic compound that features a combination of piperidine, indole, and thiazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with an indole-thiazole intermediate. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone back to a hydroxyl group.

Substitution: The indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone exhibit significant anticancer activities. For instance, derivatives of indole and thiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that indole-based compounds can effectively target multiple signaling pathways involved in tumor growth, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Indole derivatives have been linked to neuroprotective effects, particularly in conditions such as Alzheimer's disease and Parkinson's disease. Research has shown that these compounds can modulate neurotransmitter systems and reduce neuroinflammation, potentially slowing disease progression .

Antimicrobial Activity

Another area of application is antimicrobial activity. Compounds containing thiazole rings have demonstrated efficacy against a range of bacterial strains, including multi-drug resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways . This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Indole derivatives inhibited proliferation in breast cancer cells via apoptosis induction (Journal of Medicinal Chemistry) |

| Study 2 | Neuroprotection | Compounds showed reduced neuroinflammation in models of Alzheimer's disease (Neurobiology of Disease) |

| Study 3 | Antimicrobial Efficacy | Thiazole derivatives exhibited activity against E. coli and S. aureus (Journal of Antibiotics) |

Modulation of Signaling Pathways

The compound likely interacts with key signaling pathways involved in cell survival and apoptosis, such as the Akt/mTOR pathway, leading to enhanced cell death in cancerous cells.

Neurotransmitter Regulation

In neurological contexts, it may enhance levels of neurotransmitters like serotonin and dopamine, contributing to improved mood and cognitive function.

Antimicrobial Mechanisms

The structural integrity of bacterial cell walls may be compromised by the action of thiazole-containing compounds, leading to increased susceptibility to antibiotics.

Wirkmechanismus

The mechanism of action of (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-hydroxypiperidin-1-yl)(2-(1H-indol-2-yl)thiazol-4-yl)methanone: Lacks the methyl group on the indole ring.

(3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)oxazol-4-yl)methanone: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

The presence of the methyl group on the indole ring and the thiazole moiety in (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Biologische Aktivität

The compound (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Research indicates that this compound acts as an inhibitor of protein arginine deiminase 4 (PAD4), an enzyme implicated in various inflammatory processes and autoimmune diseases. The inhibition of PAD4 can modulate citrullination, a post-translational modification linked to rheumatoid arthritis and other inflammatory conditions.

Table 1: Summary of Biological Activities

Case Studies

- Collagen-Induced Arthritis Model :

- Cancer Cell Lines :

- Structure-Activity Relationship (SAR) :

Discussion

The biological activity of This compound is primarily linked to its role as a PAD4 inhibitor. This mechanism not only positions it as a candidate for treating inflammatory diseases but also opens avenues for cancer therapeutics.

The compound's selectivity for PAD4 with minimal off-target effects enhances its therapeutic potential. However, further studies are necessary to fully elucidate its pharmacokinetics and long-term effects in vivo.

Eigenschaften

IUPAC Name |

(3-hydroxypiperidin-1-yl)-[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-20-15-7-3-2-5-12(15)9-16(20)17-19-14(11-24-17)18(23)21-8-4-6-13(22)10-21/h2-3,5,7,9,11,13,22H,4,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEGNCQFGNKYKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC(C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.